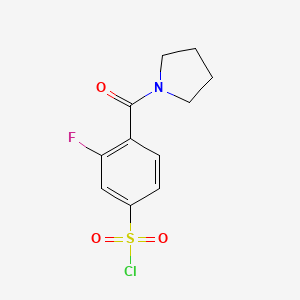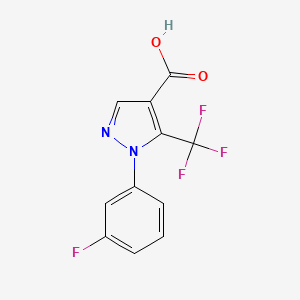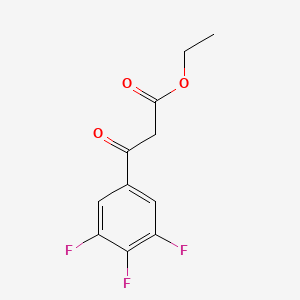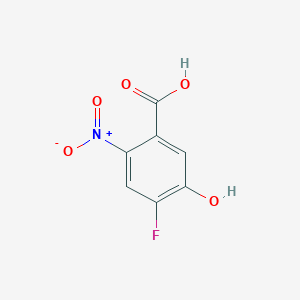![molecular formula C10H10FN3O B1445043 2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1249882-55-0](/img/structure/B1445043.png)
2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
描述
2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that features a triazole ring substituted with a fluorophenyl group and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The fluorophenyl group is introduced via a fluorinated precursor, and the ethan-1-ol moiety is added through subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further enhance the production efficiency .
化学反应分析
Types of Reactions
2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethanone.
Reduction: Formation of 2-[1-(4-fluorophenyl)-1,2-dihydro-1H-1,2,3-triazol-4-yl]ethan-1-ol.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
1-(4-fluorophenyl)-1H-1,2,3-triazole: Lacks the ethan-1-ol moiety, making it less versatile in functional group transformations.
2-(4-fluorophenyl)ethan-1-amine: Contains an amine group instead of a triazole ring, leading to different reactivity and applications.
1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Features a different heterocyclic system, resulting in distinct biological activities.
Uniqueness
2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to its combination of a triazole ring, fluorophenyl group, and ethan-1-ol moiety. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-[1-(4-fluorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMMSXFZYLNVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)


![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)



![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)






